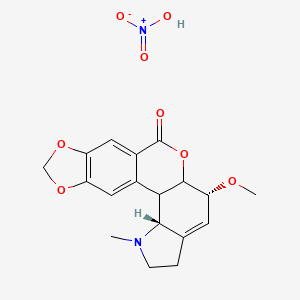

Ungerine nitrate

説明

Nitrate compounds generally consist of a nitrate ion (NO₃⁻) bound to a cationic group, often utilized in fertilizers, explosives, or pharmaceuticals . For this comparison, we assume "Ungerine nitrate" shares structural or functional similarities with well-documented nitrate compounds such as guanidine nitrate, urea nitrate, and methyl nitrate, which are discussed in the evidence.

特性

分子式 |

C18H20N2O8 |

|---|---|

分子量 |

392.4 g/mol |

IUPAC名 |

(3R,9R)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one;nitric acid |

InChI |

InChI=1S/C18H19NO5.HNO3/c1-19-4-3-9-5-14(21-2)17-15(16(9)19)10-6-12-13(23-8-22-12)7-11(10)18(20)24-17;2-1(3)4/h5-7,14-17H,3-4,8H2,1-2H3;(H,2,3,4)/t14-,15?,16+,17?;/m1./s1 |

InChIキー |

PSCZYIVKEHPWIP-VYRMFUMRSA-N |

異性体SMILES |

CN1CCC2=C[C@H](C3C([C@H]21)C4=CC5=C(C=C4C(=O)O3)OCO5)OC.[N+](=O)(O)[O-] |

正規SMILES |

CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5)OC.[N+](=O)(O)[O-] |

純度 |

≥ 97 % (TLC, mass spectrometry) |

製品の起源 |

United States |

準備方法

合成経路と反応条件

ウンゲリン硝酸塩の合成は、通常、ウンゲリンのニトロ化を含みます。このプロセスは、濃硝酸と硫酸の混合物を使用して行うことができます。この反応は非常に発熱性であり、生成物の分解を防ぐために注意深く温度を制御する必要があります。一般的な反応スキームは次のとおりです。

Ungerine+HNO3+H2SO4→Ungerine nitrate+H2O

工業的生産方法

ウンゲリン硝酸塩の工業的生産には、同様のニトロ化プロセスが使用されますが、より大規模に行われます。この反応は、通常、連続フロー反応器内で実施され、製品品質と収率の一貫性を確保します。 ニトロ化剤の反応性が高いことから、安全対策が不可欠です {_svg_2}.

化学反応の分析

科学研究での応用

ウンゲリン硝酸塩は、科学研究でさまざまな用途があります。

化学: 有機合成における試薬として、および他の化学化合物の前駆体として使用されます。

生物学: 抗菌性や抗がん性などの潜在的な生物活性を研究されています。

医学: 特に硝酸エステル構造のために、心臓血管疾患の薬物開発における潜在的な用途について調査されています。

科学的研究の応用

Ungerine nitrate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for cardiovascular diseases due to its nitrate ester structure.

Industry: Utilized in the production of explosives and propellants due to its nitrate content

作用機序

類似の化合物との比較

類似の化合物

硝酸グリセリン: 狭心症の治療に使用される別の硝酸エステル。

ジニトレートイソソルビド: 同様の心臓血管用途に使用されます。

モノニトレートイソソルビド: 狭心症の管理に使用される長時間作用型の硝酸エステル。

ウンゲリン硝酸塩の独自性

ウンゲリン硝酸塩は、ウンゲリンに由来する特定のアルカロイド構造が特徴で、独特です。この構造は、他の硝酸エステルと比較して、異なる生物活性と化学反応性を示す可能性があります。

類似化合物との比較

Comparison with Similar Compounds

Guanidine Nitrate

- Chemical Formula : CH₆N₄O₃

- Preparation: Synthesized from dicyanodiamide and ammonium nitrate under controlled conditions .

- Applications : Used in organic synthesis and as a stabilizer in explosives due to its high nitrogen content .

- Hazards : Highly reactive; improper handling risks explosive decomposition .

Urea Nitrate

- Chemical Formula : CH₅N₃O₄

- Preparation : Formed by reacting urea with concentrated nitric acid .

- Applications : Historically used in fertilizers and improvised explosives .

- Hazards : Classified as a hazardous material (UN 0220, 1.1D explosive); requires strict regulatory compliance for storage and transport .

Methyl Nitrate

- Chemical Formula: CH₃NO₃

- Preparation: Produced via nitration of methanol using nitric acid, though the process is notoriously unstable .

- Hazards : Extremely explosive; even dilute solutions pose significant risks .

Environmental and Health Impacts of Nitrates

- Groundwater Contamination: Nitrates like NO₃⁻ from agricultural runoff or sewage can exceed EPA safety limits (e.g., 35 ppm NO₃-N in the Seymour Aquifer, Texas) .

- Dietary Exposure : Vegetables contribute 60–80% of dietary nitrate intake, with leafy greens like spinach being major sources .

Comparative Analysis Table

Research Findings

- Dietary Trends : Total dietary nitrate intake decreased from 2001 to 2013, driven by reduced consumption of high-nitrate vegetables like spinach .

Q & A

Q. How should researchers design experiments to ensure the reliability of nitrate compound data?

- Methodological Answer: Experimental design must address test substance preparation, administration methods, and storage conditions to minimize variability. For example, UV sensor selection for nitrate detection should account for matrix interferences (e.g., suspended particles, organic matter) and deployment logistics . Daily maintenance protocols, including data-quality checks and sensor performance monitoring, are critical for reproducibility . Additionally, the IRIS Assessment Protocol emphasizes evaluating study endpoints for statistical appropriateness, data completeness, and independence from author interpretations .

Q. What statistical approaches are recommended for preliminary nitrate data analysis?

Q. How can systematic reviews be structured to synthesize nitrate compound research?

- Methodological Answer: Follow the Cochrane Handbook guidelines: define inclusion/exclusion criteria, assess study bias (e.g., selection, reporting), and use meta-analysis tools to aggregate data. Prioritize studies with quantified results and independent data presentation to avoid reliance on author interpretations . Address knowledge gaps by contrasting findings across educational levels or professional expertise .

Advanced Research Questions

Q. How can contradictions in nitrate study findings be resolved?

- Methodological Answer: Conduct sensitivity analyses to identify variables driving discrepancies (e.g., environmental conditions, analytical methods). For example, aerosol nitrate evaporation at >20°C may explain seasonal variability in measurements . Use chemical transport models (CTMs) to simulate scenarios and validate against observed data. IRIS protocols recommend flagging inappropriate statistical comparisons for expert review .

Q. What are best practices for modeling the environmental impact of nitrate compounds?

- Methodological Answer: Develop CTMs that integrate nitrate formation, dispersion, and removal processes. Calibrate models using field data (e.g., ammonium nitrate concentrations in high-emission regions) and account for uncertainties in ammonia emissions . Validate predictions against long-term monitoring datasets, ensuring error margins ≤20% for key parameters like NO₃ and SO₄ .

Q. How should researchers address non-normal distributions in nitrate datasets?

- Methodological Answer: Apply transformations (e.g., log, Box-Cox) to normalize data. For persistent skewness, use robust statistical methods like quantile regression. In environmental studies, report both raw and transformed data to highlight outliers (e.g., z-scores >6 ). Pair these with visual tools (histograms, Q-Q plots) to illustrate deviations from normality .

Data Presentation and Reproducibility

Q. What guidelines ensure reproducibility in nitrate compound research?

- Methodological Answer: Document experimental protocols in detail, including sensor specifications, calibration procedures, and software versions . Follow journal guidelines (e.g., Beilstein Journal) to separate main findings from supplementary data, ensuring all methodologies are replicable . Publicly archive datasets and code to facilitate independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。